tert-Butyl(diphenyl)silane
Description
Evolution of Silyl (B83357) Protecting Groups in Retrosynthetic Analysis
Silyl ethers, formed by the reaction of an alcohol with a silyl halide, emerged as a versatile class of protecting groups. beilstein-journals.orgnih.gov The development of various silyl groups with tunable steric and electronic properties provided chemists with a diverse arsenal (B13267) to tackle complex synthetic challenges. beilstein-journals.org The introduction of silyl protecting groups in the 1970s was a revolutionary development in organic synthesis, offering a more efficient and selective means of protecting alcohols compared to previous methods. numberanalytics.com Early examples like trimethylsilyl (B98337) (TMS) ethers, while easy to form, proved too labile for many applications. nih.govorganic-chemistry.org This led to the development of more robust silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, which offered increased stability. numberanalytics.com
Pioneering Contributions and Initial Introduction of the tert-Butyldiphenylsilyl (TBDPS) Group (e.g., Hanessian and Lavallée, 1975)
In 1975, Stephen Hanessian and Pierre Lavallée introduced the tert-butyldiphenylsilyl (TBDPS) group as a significant improvement over existing silyl protecting groups. wikipedia.orgevitachem.com Their work, published in the Canadian Journal of Chemistry, described the synthesis and utility of TBDPS ethers, which exhibited enhanced stability, particularly under acidic conditions. wikipedia.orgnih.gov The TBDPS group is typically introduced by reacting an alcohol with tert-butyl(diphenyl)silyl chloride (TBDPSCl) in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). nih.govchemicalbook.com
Comparative Analysis of the tert-Butyldiphenylsilyl Group with Other Silyl Protecting Groups (e.g., tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyl (TIPS), Trimethylsilyl (TMS)) in Research
The utility of a silyl protecting group is determined by its stability under various reaction conditions and the ease and selectivity of its removal. The TBDPS group distinguishes itself from other common silyl ethers in several key aspects. wikipedia.org
| Protecting Group | Key Features | Relative Acid Stability |
| TMS (Trimethylsilyl) | Very labile, easily cleaved. nih.govorganic-chemistry.org | Low |
| TBDMS (tert-Butyldimethylsilyl) | More stable than TMS, widely used. numberanalytics.comketonepharma.com | Moderate |
| TIPS (Triisopropylsilyl) | Very bulky, offers high steric hindrance. beilstein-journals.orgsonaricollege.in | High |
| TBDPS (tert-Butyldiphenylsilyl) | High stability to acid, resistant to many conditions that cleave other silyl ethers. wikipedia.orgsonaricollege.in | Very High |
The TBDPS group's stability is attributed to the significant steric hindrance provided by the two phenyl groups and the tert-butyl group surrounding the silicon atom. wikipedia.org It is notably resistant to acidic conditions that would readily cleave TBDMS ethers. For instance, the TBDPS group is stable to 80% acetic acid, which is often used to remove other protecting groups like trityl and TBDMS ethers. wikipedia.org
Strategic Advantages of the tert-Butyldiphenylsilyl Moiety in Complex Molecule Synthesis
The unique stability profile of the TBDPS group offers several strategic advantages in the synthesis of complex molecules, particularly in the field of natural product synthesis and carbohydrate chemistry. sonaricollege.inontosight.ai
Orthogonal Protection: The ability to selectively remove other protecting groups while the TBDPS group remains intact is a significant advantage. beilstein-journals.org This "orthogonality" allows for intricate synthetic sequences where different hydroxyl groups need to be unmasked at various stages.
Enhanced Stability: The TBDPS group's robustness allows it to survive a wide range of reaction conditions, including many acidic and nucleophilic environments, that other silyl ethers cannot withstand. wikipedia.org
Directing Group Effects: The steric bulk of the TBDPS group can influence the stereochemical outcome of reactions at adjacent centers, providing a valuable tool for controlling the three-dimensional architecture of a molecule. sonaricollege.in In some glycosylation reactions, TBDPS-protected donors have been shown to be superior for achieving high α-stereoselectivity. sonaricollege.in
Selective Protection: The TBDPS group often shows a preference for reacting with less sterically hindered primary alcohols over secondary or tertiary alcohols, enabling selective protection in poly-functionalized molecules. nih.gov
The introduction of the tert-butyldiphenylsilyl group by Hanessian and Lavallée was a pivotal moment in the evolution of protecting group chemistry. Its unique combination of stability and selective reactivity has cemented its place as an indispensable tool for organic chemists engaged in the art and science of complex molecule synthesis.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl(diphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Si/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTORJPDWMOIOIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[SiH](C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Studies of Tert Butyl Diphenyl Silane Derivatives
Nucleophilic Reactivity at the Silicon Center
The reactivity of tert-butyl(diphenyl)silane (TBDPS) derivatives towards nucleophiles is highly dependent on the nature of the leaving group attached to the silicon center. The bulky tert-butyl and phenyl groups create significant steric hindrance around the silicon atom, influencing the feasibility and mechanism of substitution reactions.
Reactions with Organometallic Reagents (e.g., Lithiated Species)
The silicon center in chlorido-tert-butyl(diphenyl)silane is susceptible to nucleophilic attack by potent organometallic reagents, such as organolithium compounds. This reactivity allows for the formation of new silicon-carbon bonds. For instance, the reaction of dichlorodiphenylsilane (B42835) with tert-butyllithium (B1211817) is a standard method to produce the tBuPh2SiCl precursor. scilit.com This precursor readily reacts with other lithiated species. The reaction with phenyllithium (B1222949), for example, proceeds in good yield to form tert-butyl(triphenyl)silane (B14359018). scilit.com
This transformation highlights the utility of tBuPh2SiCl as an electrophilic building block for introducing the bulky TBDPS group or for synthesizing more complex tetraorganosilanes. scilit.com
Table 1: Reactions of this compound Derivatives with Lithiated Reagents
| Precursor | Reagent | Product | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Dichlorodiphenylsilane | tert-Butyllithium | Chlorido-tert-butyl(diphenyl)silane | Hexane (B92381) | Reflux, 4h | Not specified | scilit.com |
| Chlorido-tert-butyl(diphenyl)silane | Phenyllithium | tert-Butyl(triphenyl)silane | Hexane | Not specified | 72% | scilit.com |
Investigation of Silicon-Bound Heteroatom Reactivity (e.g., Methoxy (B1213986), Amino)
In stark contrast to the high reactivity of the chloro-derivative, this compound derivatives bearing silicon-bound heteroatoms like methoxy (–OMe) or amino (–NR₂) groups exhibit significantly reduced reactivity towards nucleophilic substitution. scilit.com
Studies have shown that methoxy-tert-butyl(diphenyl)silane is remarkably inert to nucleophilic attack by lithiated reagents. Attempts to substitute the methoxy group with phenyllithium to form tert-butyl(triphenyl)silane were unsuccessful, even after prolonged heating at reflux in toluene (B28343) for 24 hours. Similarly, the corresponding N-pyrrolidinyl derivative, amino-tert-butyl(diphenyl)silane, showed no conversion when treated with phenyllithium under reflux conditions for 15 hours. scilit.com
This pronounced lack of reactivity is attributed to more than just the steric shielding of the silicon center. It suggests fundamental differences in the substitution mechanism depending on the nature of the leaving group. The reluctance of methoxy- and amino-substituted silanes to react with organolithium reagents indicates that these heteroatom groups are poor leaving groups in this context, rendering the silicon center far less electrophilic compared to when it is bonded to a halogen. scilit.com
Silyl (B83357) Radical Chemistry and Radical-Mediated Transformations
Generation and Reactivity of Arylalkylsilyl Radicals from Disilanes
Specific research findings on the generation and reactivity of tert-butyl(diphenyl)silyl radicals from the corresponding disilane (B73854) derivatives were not available in the searched literature.
Photochemical Silylene Extrusion Mechanisms
Detailed studies or established mechanisms for the photochemical extrusion of silylene (tBuPhSi:) from this compound precursors could not be identified in the provided search results.
Stereochemical Aspects and Selectivity in tert-Butyldiphenylsilyl Chemistry
The significant steric bulk of the tert-butyldiphenylsilyl (TBDPS) group plays a crucial role in directing the stereochemical outcome and selectivity of its reactions, particularly when used as a protecting group for hydroxyl functions in complex molecules.
The TBDPS group exhibits high selectivity for less sterically hindered hydroxyl groups. It can be preferentially introduced at a primary alcohol in the presence of secondary or tertiary alcohols. nih.gov Investigations have shown that while primary and secondary alcohols are readily silylated using chlorido-tert-butyl(diphenyl)silane, tertiary alcohols often remain unreacted under similar conditions. This selectivity allows for the differential protection of polyol-containing compounds. nih.gov
Furthermore, the TBDPS group can influence the facial selectivity of reactions. In carbohydrate chemistry, TBDPS-protected rhamnosyl donors have been identified as superior for achieving α-stereoselective O-glycosylation reactions with a variety of acceptor molecules. This directing effect is a key advantage in the synthesis of complex oligosaccharides where precise control of stereochemistry at the anomeric center is essential. The steric demand of the TBDPS group can also be exploited to differentiate between hydroxyl groups in different environments, such as achieving selective protection of equatorial over axial hydroxyls. nih.gov
Applications of Tert Butyl Diphenyl Silane in Complex Organic Synthesis
Universal Protecting Group Chemistry for Hydroxyl Functionalities
The TBDPS group is widely employed for the temporary masking of hydroxyl functionalities due to its robust nature and predictable reactivity. It offers a significant advantage over other silyl (B83357) ethers in terms of stability, making it a preferred choice in multi-step synthetic sequences.
A key feature of tert-butyldiphenylsilyl chloride (TBDPSCl) is its ability to selectively protect hydroxyl groups based on their steric environment. The bulky tert-butyl and diphenyl substituents on the silicon atom dictate a high degree of steric hindrance, leading to a pronounced selectivity for less hindered hydroxyl groups. wikipedia.orghighfine.com
The general order of reactivity for the silylation of alcohols with TBDPSCl is: primary (1°) > secondary (2°) > tertiary (3°). wikipedia.org This inherent selectivity allows for the preferential protection of a primary hydroxyl group in a molecule containing both primary and secondary alcohols, a common challenge in carbohydrate and nucleoside chemistry. nih.gov For instance, a primary hydroxyl group can be preferentially silylated using TBDPSCl and imidazole (B134444) in the presence of secondary hydroxyl groups. nih.gov While primary and secondary alcohols are readily protected, the significant steric bulk of the TBDPS group often prevents the silylation of tertiary alcohols. highfine.comorganic-chemistry.org
The protection of phenolic hydroxyl groups with TBDPSCl is also a well-established transformation. organic-chemistry.org The reaction is typically carried out in the presence of a base to deprotonate the more acidic phenolic proton, facilitating the nucleophilic attack on the silicon center. tandfonline.com
Table 1: Selectivity in Hydroxyl Group Protection with TBDPSCl
| Hydroxyl Group Type | Reactivity with TBDPSCl | Notes |
| Primary (1°) | High | Most readily protected due to minimal steric hindrance. wikipedia.org |
| Secondary (2°) | Moderate | Protection is feasible but generally slower than for primary alcohols. wikipedia.org |
| Tertiary (3°) | Low to Nil | Generally unreactive due to significant steric congestion. highfine.comorganic-chemistry.org |
| Phenolic | High | Readily protected, often under basic conditions. organic-chemistry.org |
The introduction of the TBDPS protecting group is most commonly achieved by reacting the alcohol with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a suitable base. wikipedia.org The choice of base and solvent system can be tailored to the specific substrate and desired reactivity.
A widely used and highly effective method involves the use of imidazole as a base in a polar aprotic solvent such as N,N-dimethylformamide (DMF). nih.govorganic-chemistry.org Imidazole is believed to act as a catalyst by forming a more reactive silylating agent, N-(tert-butyldiphenylsilyl)imidazole, in situ. organic-chemistry.org This system is particularly effective for the silylation of primary and secondary alcohols. nih.gov A typical protocol involves dissolving the alcohol in DMF, followed by the addition of TBDPSCl and imidazole at room temperature. nih.gov
For more hindered or less reactive alcohols, stronger bases or more forcing conditions may be necessary. Other commonly employed bases include 2,6-lutidine and 4-dimethylaminopyridine (B28879) (DMAP), often used in solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). wikipedia.orgchemicalbook.com DMAP is a particularly effective catalyst, often used in catalytic amounts alongside a stoichiometric amount of a weaker base like triethylamine (B128534). chemicalbook.com The use of tert-butyldiphenylsilyl trifluoromethanesulfonate (B1224126) (TBDPSOTf), a more reactive silylating agent, in combination with a non-nucleophilic base like 2,6-lutidine, can be employed for the protection of particularly hindered hydroxyl groups. gelest.com
Table 2: Common Reagents for the Introduction of the TBDPS Group
| Silylating Agent | Base(s) | Solvent(s) | Typical Substrates |
| TBDPSCl | Imidazole | DMF | Primary and secondary alcohols. nih.gov |
| TBDPSCl | 2,6-Lutidine, Pyridine (B92270) | DCM, THF | General purpose for various alcohols. wikipedia.org |
| TBDPSCl | Triethylamine, DMAP (catalytic) | DCM, THF | Enhanced reactivity for less reactive alcohols. chemicalbook.com |
| TBDPSOTf | 2,6-Lutidine | DCM | Hindered alcohols. gelest.com |
The strategic removal of the TBDPS group in the presence of other protecting groups is a critical aspect of its utility in complex synthesis. The robust nature of the TBDPS ether allows for the selective cleavage of more labile protecting groups while leaving the TBDPS group intact. cdnsciencepub.com
The most common method for the cleavage of TBDPS ethers is treatment with a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF) in THF. organic-chemistry.org The high strength of the silicon-fluorine bond provides the thermodynamic driving force for this reaction. organic-chemistry.org While effective, the basicity of TBAF can sometimes lead to side reactions. commonorganicchemistry.com Alternative fluoride sources like pyridine-HF and triethylamine trihydrofluoride can also be employed. harvard.edu
Chemoselective deprotection can be achieved by exploiting the differential stability of various silyl ethers. For example, a tert-butyldimethylsilyl (TBDMS) ether can often be cleaved under conditions that leave a TBDPS ether untouched. organic-chemistry.org Conversely, it is possible to selectively remove a TBDPS group in the presence of a TBDMS group using sodium hydride in HMPA. wikipedia.org The selective deprotection of aliphatic TBDPS ethers in the presence of aromatic TBDPS ethers has also been reported. organic-chemistry.org Furthermore, TBDPS ethers can be cleaved in the presence of triisopropylsilyl (TIPS) ethers using fluoride sources, as TIPS ethers exhibit greater stability towards fluoride-mediated cleavage. wikipedia.org
A defining characteristic of the TBDPS group is its exceptional stability across a wide range of reaction conditions, surpassing that of many other silyl ethers. wikipedia.org This stability is attributed to the steric bulk of the tert-butyl and diphenyl groups, which shield the silicon atom from attack. wikipedia.org
Acidic Conditions: TBDPS ethers exhibit remarkable stability towards acidic hydrolysis. cdnsciencepub.com They are significantly more stable than tert-butyldimethylsilyl (TBDMS) and trityl ethers. cdnsciencepub.com For instance, the TBDPS group is unaffected by treatment with 80% acetic acid, which is commonly used to remove other protecting groups like tetrahydropyranyl (THP) and TBDMS ethers. wikipedia.org It also withstands exposure to 50% trifluoroacetic acid (TFA). wikipedia.org This acid stability allows for the selective deprotection of other acid-labile groups in the presence of a TBDPS ether.
Basic Conditions: TBDPS ethers are generally stable to a variety of basic conditions, including aqueous and alcoholic bases. organic-chemistry.org They can withstand conditions such as catalytic amounts of sodium methoxide (B1231860) in methanol (B129727) and 9 M ammonium (B1175870) hydroxide. cdnsciencepub.com This stability allows for transformations such as ester saponification to be carried out without affecting the TBDPS protecting group.
Hydrogenolysis: The TBDPS group is stable under typical hydrogenolysis conditions (e.g., H₂, Pd/C). nih.govcdnsciencepub.com This is a significant advantage as it allows for the deprotection of benzyl (B1604629) ethers and other hydrogenolytically cleavable groups without affecting the TBDPS ether.
Nucleophilic Agents: TBDPS ethers are more resistant to nucleophilic attack compared to less hindered silyl ethers. wikipedia.org However, they are susceptible to cleavage by strong nucleophiles, most notably the fluoride ion. cdnsciencepub.com
Table 3: Stability Profile of TBDPS Ethers
| Reaction Condition | Stability of TBDPS Ether | Comparison with Other Silyl Ethers |
| Acidic Hydrolysis (e.g., 80% AcOH) | High | More stable than TBDMS, TMS, and Trityl ethers. wikipedia.orgcdnsciencepub.com |
| Strongly Acidic Conditions (e.g., 50% TFA) | High | Stable under conditions used to remove acetals. wikipedia.org |
| Basic Conditions (e.g., NaOMe/MeOH) | High | Generally stable. cdnsciencepub.com |
| Hydrogenolysis (e.g., H₂, Pd/C) | High | Stable, allowing for selective deprotection of benzyl ethers. nih.govcdnsciencepub.com |
| Nucleophiles (non-fluoride) | Moderate to High | More stable than less hindered silyl ethers. wikipedia.org |
| Fluoride Agents (e.g., TBAF) | Low | Readily cleaved. organic-chemistry.org |
Beyond Hydroxyl Protection: Diverse Synthetic Applications
While primarily used for the protection of hydroxyl groups, the utility of tert-butyl(diphenyl)silane extends to the protection of other functionalities in specific synthetic contexts.
In certain synthetic strategies, TBDPSCl can be employed to protect carboxylic acids and amino groups. The protection of carboxylic acids as TBDPS esters can be achieved under mild conditions. researchgate.net These esters exhibit good stability and can be cleaved under standard fluoride-mediated deprotection protocols. researchgate.net
The protection of primary and secondary amines as their N-TBDPS derivatives is also possible. The resulting N-silyl amines show increased stability compared to their N-TMS counterparts. This application is less common than hydroxyl protection but provides a useful option in specific synthetic scenarios where the unique stability profile of the TBDPS group is required. chemicalbook.com
Application in Polynucleotide and Oligonucleotide Synthesis
The tert-butyldiphenylsilyl (TBDPS) group serves as a crucial protecting group in the chemical synthesis of polynucleotides, particularly for oligodeoxyribonucleotides. Its primary role is the protection of the 3'-hydroxyl group of deoxynucleosides. The reaction of tert-butyl(chloro)diphenylsilane with N-protected deoxynucleotides yields the 3'-O-tert-butyldiphenylsilyl ether in high yield. nih.gov
A comparative study of n-, sec-, and tert-butyldiphenylchlorosilanes demonstrated significant variation in the rate of formation and stability of the resulting 3'-O-silyl ethers. The TBDPS group was identified as the most suitable choice for polynucleotide synthesis due to its optimal balance of stability and reactivity. nih.gov This protecting group is notably stable throughout the various steps of oligonucleotide synthesis but can be readily and selectively removed upon treatment with fluoride ions, typically in a buffered pyridine solution at room temperature. nih.gov This specific cleavability enhances the flexibility of synthetic strategies. nih.gov
It facilitates the rapid extraction of synthetic intermediates using organic solvents. nih.gov
It greatly improves the isolation of the desired product during reverse-phase high-pressure liquid chromatography (HPLC), as the silyl group causes strong and selective retention of the target condensation product. nih.gov
These features collectively streamline and simplify the stepwise synthesis of complex oligonucleotides, including sequences as long as undecanucleotides. nih.gov
Table 1: Advantages of the TBDPS Group in Polynucleotide Synthesis
| Feature | Description | Benefit in Synthesis | Source |
|---|---|---|---|
| Selective Protection | Reacts preferentially with the 3'-hydroxyl group of deoxynucleotides. | Directs the formation of the correct phosphodiester linkages. | nih.gov |
| High Stability | The TBDPS ether is stable under various synthetic conditions. | Prevents unwanted side reactions and degradation during chain elongation. | nih.gov |
| Selective Deprotection | Readily cleaved by fluoride ions without affecting other protecting groups. | Increases methodological flexibility and allows for orthogonal protection strategies. | nih.gov |
| Enhanced Lipophilicity | The bulky silyl group significantly increases the nonpolar character of the intermediate. | Simplifies purification through solvent extraction and enhances separation in reverse-phase HPLC. | nih.gov |
Derivatization in Carbohydrate and Glycoscience Research (e.g., Cyclodextrin Modification)
In carbohydrate chemistry, the tert-butyldiphenylsilyl (TBDPS) group is frequently employed for the protection of hydroxyl groups, particularly for the selective protection of primary alcohols. nih.govnih.gov A primary hydroxyl group can be preferentially silylated using tert-butyl(chloro)diphenylsilane and imidazole, even in the presence of multiple secondary hydroxyl groups. nih.gov The TBDPS group exhibits much greater stability towards acid hydrolysis compared to other common trialkylsilyl groups like tert-butyldimethylsilyl (TBDMS) and is also unaffected by hydrogenolysis conditions. nih.govcdnsciencepub.com Deprotection is typically achieved using a fluoride source, such as tetra-n-butylammonium fluoride (TBAF). nih.gov
A notable application in glycoscience is the modification of cyclodextrins. Research has demonstrated the synthesis of per-6-O-(tert-butyl)(diphenyl)silyl-β-cyclodextrin. researchgate.net This specific derivatization at the primary hydroxyls (C-6 position) of β-cyclodextrin imparts unusual physical properties. The resulting compound was found to form a metastable liquid phase under ambient conditions and can also exist as a stable solid amorphous glass. researchgate.net This modification alters the solubility and phase behavior of the parent cyclodextrin, making the derivative soluble in various organic solvents. researchgate.net Such modifications are pursued to improve the solubility and complexation capacity of natural cyclodextrins for various applications. encyclopedia.pub
Table 2: Typical Reaction Conditions for Selective Silylation of Carbohydrates
| Component | Reagent/Condition | Purpose | Source |
|---|---|---|---|
| Substrate | Glycoside with a primary hydroxyl group | The molecule to be protected. | nih.gov |
| Silylating Agent | tert-Butyl(chloro)diphenylsilane (TBDPSCl) | Source of the TBDPS protecting group. | nih.gov |
| Base/Catalyst | Imidazole | Activates the hydroxyl group and neutralizes HCl byproduct. | nih.gov |
| Solvent | Dimethylformamide (DMF) | Common solvent for silylation reactions. | nih.gov |
| Temperature | Room temperature | Mild conditions are sufficient for the reaction. | nih.gov |
| Deprotection | Tetra-n-butylammonium fluoride (TBAF) | Fluoride source for selective cleavage of the silyl ether. | nih.gov |
Role in Peptidomimetic and Bioisosteric Design
While specific protecting groups like Boc and Fmoc are standard for α-amino groups in peptide synthesis, the tert-butyldiphenylsilyl (TBDPS) group offers unique advantages for protecting side-chain functionalities in the design of complex peptidomimetics and bioisosteres. creative-peptides.com Peptidomimetics often incorporate unnatural amino acids or scaffolds where the stability and steric bulk of the protecting group are critical. The TBDPS group is prized for its superior stability under acidic conditions compared to other silyl ethers. wikipedia.org It is resistant to 80% acetic acid and 50% trifluoroacetic acid (TFA), conditions that cleave many other common protecting groups. wikipedia.org
This robustness allows for selective deprotection of other groups on a complex molecule while the TBDPS-protected functionality, such as a hydroxyl or primary amine group on an amino acid side chain, remains intact. cdnsciencepub.comsemanticscholar.org The steric hindrance provided by the bulky tert-butyl and diphenyl substituents around the silicon atom contributes to this stability. wikipedia.org In the synthesis of bioisosteres, where precise mimicry of a biological molecule's shape and electronic properties is essential, the TBDPS group can be used to temporarily mask reactive sites during the construction of the core structure. Its use is part of a broader strategy to replace active hydrogen in groups like hydroxyls and amines to form stable intermediates, which can then undergo further reactions before the protecting group is removed. hsppharma.com
Derivatization for Enhanced Chromatographic Separation and Detection
This compound is utilized to create derivatives of polar compounds for the purpose of improving their analysis by chromatography. researchgate.net The derivatization process, typically targeting hydroxyl and carboxyl groups, converts polar analytes into their corresponding tert-butyldiphenylsilyl (TBDPS) ethers and esters. This chemical modification enhances analytical performance in several ways, particularly for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netsigmaaldrich.com
For HPLC analysis, the introduction of the two phenyl rings from the TBDPS group acts as a chromophore, enabling or enhancing ultraviolet (UV) detection. researchgate.net Polar compounds like fatty acids, cholesterol, and bile acids, which may lack a strong UV chromophore, can be readily detected after derivatization. researchgate.net The resulting TBDPS ethers and esters are stable under typical reverse-phase HPLC conditions. researchgate.net
For mass spectrometry applications, TBDPS derivatization increases the volatility of the analyte, which is beneficial for GC-MS. researchgate.net The derivatives are sufficiently volatile for electron-impact mass spectrometry. researchgate.net The mass spectra of TBDPS derivatives are characterized by abundant and specific ions, such as the [M-57] ion resulting from the loss of the tert-butyl radical, which aids in structural elucidation and quantification. researchgate.net Silylation in general is a common technique to make polar analytes more volatile and less reactive, thereby improving their chromatographic behavior. sigmaaldrich.com
Table 3: Improvements in Chromatographic Analysis via TBDPS Derivatization
| Analytical Technique | Improvement | Reason | Target Analytes | Source |
|---|---|---|---|---|
| HPLC | Enhanced UV detection | Introduction of two phenyl groups (chromophores). | Polar compounds lacking a native chromophore (e.g., fatty acids, bile acids). | researchgate.net |
| LC-MS | Facilitated analysis | Apolar nature of derivatives is compatible with mobile phases used for LC-MS interfaces. | Polar compounds such as cholesterol and bile acids. | researchgate.net |
| GC-MS | Increased volatility and characteristic fragmentation | Conversion of polar groups (-OH, -COOH) to less polar, more volatile silyl ethers/esters. | Amino acids, neurochemicals, and other polar metabolites. | researchgate.netsigmaaldrich.comspringernature.com |
| General Chromatography | Improved peak shape and resolution | Reduction of polarity and unwanted interactions with the stationary phase. | A wide range of polar compounds with active hydrogens. | sigmaaldrich.com |
tert-Butyldiphenylsilane as a Key Intermediate and Reagent
Synthesis of Complex Small Molecules and Pharmaceutical Research Intermediates
tert-Butyl(chloro)diphenylsilane is a fundamental silylating reagent and a key intermediate in the multi-step synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). chemicalbook.comnbinno.com Its primary function is to act as a protective agent for reactive functional groups, most commonly alcohols, by converting them into stable tert-butyldiphenylsilyl (TBDPS) ethers. cdnsciencepub.comchemicalbook.com This protection strategy is essential in total synthesis, where a specific reactive site must be masked to allow chemical transformations to occur elsewhere on the molecule without interference. hsppharma.comchemicalbook.com
The TBDPS ethers are valued for their enhanced stability under acidic and hydrogenolysis conditions compared to other silyl and trityl ethers. cdnsciencepub.com This stability allows for a high degree of orthogonality, meaning other protecting groups can be removed selectively while the TBDPS group remains. cdnsciencepub.com The TBDPS group can be smoothly cleaved later in the synthetic sequence using fluoride ions. cdnsciencepub.com
In pharmaceutical research, this reagent is used in the synthesis of intermediates for drugs targeting a range of conditions. For instance, it has been employed in the synthesis of interphenylene phenyloxazoles, which are compounds investigated for their antagonistic activity against thromboxane (B8750289) receptors and potential use in treating circulatory disorders, angina, and stroke. hsppharma.comchemicalbook.com It is also a component in synthetic routes toward mono-O-protected pyrimidine (B1678525) acyclic nucleosides, which are important intermediates for antiviral drug research. chemicalbook.com
Utility in Polymer Chemistry and Advanced Materials Synthesis
The applications of this compound extend into the fields of polymer chemistry and advanced materials science, where its derivatives serve as important modifiers and building blocks. d-nb.inforesearchgate.net One significant industrial application is the use of tert-butyl(chloro)diphenylsilane as an end-capping agent for polymers. chemicalbook.com For example, it is used in the preparation of T-SSBR, which is a solution-styrene-butadiene rubber (SSBR) end-capped with a TBDPS group. This modification reportedly fixes the free chain ends of the polymer, which can reduce the frictional loss between molecular chains and lead to a greater degree of orientation under force. This ultimately improves the performance of the resulting rubber composite material. chemicalbook.com
Furthermore, the bulky and structurally well-defined tert-butyldiphenylsilyl moiety is incorporated into the design of more complex functional molecules and materials. Functionalized tert-butyldiphenylsilanes, where the chlorine atom is replaced by groups such as methoxy (B1213986) or amino functionalities, are synthesized as model compounds and building blocks. d-nb.info These silanes are precursors for creating specialized polysiloxanes and other silicon-containing materials. researchgate.net The TBDPS group has also become an integral part of new catalyst designs, where its steric bulk and chemical stability are leveraged to control the catalyst's reactivity and selectivity. d-nb.info
Integration into Catalyst Design and Organocatalytic Systems
The distinct steric and electronic properties of the this compound moiety have led to its integration into various catalyst designs and organocatalytic systems. Its bulky and rigid structure is frequently exploited to create specific steric environments around a catalytic center, thereby influencing the selectivity and efficiency of chemical transformations. The tert-butyldiphenylsilyl (TBDPS) group has become an integral component in the development of new catalysts. d-nb.info
The TBDPS group's primary role in catalyst design is often to serve as a sterically demanding substituent. This bulkiness can be strategically employed to control the approach of reactants to the catalytic site, thereby enhancing stereoselectivity. For instance, the TBDPS group's stability under various reaction conditions, including acidic environments, makes it a reliable component in catalyst structures that must endure harsh transformations. wikipedia.org
In addition to providing steric hindrance, the TBDPS group can also function as a directing group or a temporary tether in catalytic reactions. Research has demonstrated that the TBDPS protecting group can act as an efficient phenyl group donor in palladium-catalyzed C-H arylation reactions. nih.gov This dual functionality as both a protective group and a reactive component showcases its versatility in complex synthetic strategies.
Furthermore, derivatives of this compound, such as tert-butyldiphenylsilanol, have been investigated as catalysts themselves. Studies have explored the use of triarylsilanols, including tert-butyldiphenylsilanol, as catalysts for the direct amidation of carboxylic acids. nih.gov
In organocatalysis, where the catalyst is a small organic molecule, the incorporation of bulky groups like TBDPS is a common strategy to create chiral environments that can induce high levels of enantioselectivity. acs.org While specific examples of organocatalysts directly incorporating the TBDPS group are specialized, the principles of using bulky silyl ethers are well-established. For example, proazaphosphatrane has been utilized as an efficient organocatalyst for silylation reactions involving the sterically hindered tert-butyldiphenylsilyl chloride (TBDPSCl). organic-chemistry.orgorganic-chemistry.org
The following tables summarize research findings where this compound derivatives are involved in catalytic systems.
Table 1: Application of TBDPS Derivatives in Catalysis
| Catalyst/Reagent | Reaction Type | Substrate | Key Finding | Reference |
|---|---|---|---|---|
| tert-Butyldiphenylsilanol | Direct Amidation | Carboxylic Acids | Acts as a catalyst for the formation of amides from carboxylic acids. | nih.gov |
| Proazaphosphatrane / TBDPSCl | Silylation | Alcohols and Phenols | Efficiently catalyzes the silylation of various hydroxyl groups with the sterically demanding TBDPSCl. | organic-chemistry.orgorganic-chemistry.org |
| Pd-catalyst / TBDPS-protected phenols | C-H Arylation | o-bromophenols | The TBDPS group serves as an intramolecular phenyl group donor. | nih.gov |
Table 2: Comparative Stability and Reactivity in Catalytic Deprotection
| Silyl Group | Deprotection Conditions | Catalyst | Selectivity/Observation | Reference |
|---|---|---|---|---|
| TBDPS | KHF₂ in THF/H₂O | - | Cleavage at room temperature within 30 minutes, similar to TBDMS. | nih.gov |
| TBDPS | Wilkinson's catalyst / Catechol borane | Wilkinson's catalyst | More resistant to reductive deprotection compared to other silyl groups like TES and TIPS. | nih.gov |
| TBDPS | Acetyl chloride in dry MeOH | Acetyl chloride | Can be deprotected in good yields under mild conditions. | organic-chemistry.org |
Advanced Analytical Characterization in Research of Tert Butyl Diphenyl Silane Compounds
Spectroscopic Techniques for Structural Elucidation
Multinuclear NMR spectroscopy is a powerful, non-destructive technique for the structural analysis of organosilane compounds. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ²⁹Si, researchers can obtain detailed information about the molecular framework.
¹³C NMR: The ¹³C NMR spectrum offers complementary information. Key signals include those from the quaternary and methyl carbons of the tert-butyl group and the distinct signals for the ipso-, ortho-, meta-, and para-carbons of the two phenyl rings. wiley-vch.dechemicalbook.comspectrabase.com The presence of these specific resonances confirms the integrity of the TBDPS group within a molecule.
²⁹Si NMR: As the core atom of the functional group, the ²⁹Si nucleus provides direct evidence of the chemical environment around the silicon atom. ²⁹Si NMR is highly sensitive to the nature of the substituents attached to the silicon. rsc.orgacs.org The chemical shifts for TBDPS ethers and related compounds typically appear in a predictable range, and this technique can be used to distinguish between different types of silane (B1218182) species. researchgate.netunige.ch
Table 1: Typical NMR Chemical Shifts (δ) for the tert-Butyl(diphenyl)silyl Group Data is compiled for tert-butylchlorodiphenylsilane (B126151) in CDCl₃ and serves as a representative example.
| Nucleus | Group | Chemical Shift (ppm) | Multiplicity |
| ¹H | -C(CH₃)₃ | ~1.1 | Singlet |
| -C₆H₅ | ~7.4 - 7.8 | Multiplet | |
| ¹³C | -C (CH₃)₃ | ~19.0 | - |
| -C(C H₃)₃ | ~27.0 | - | |
| Phenyl Carbons | ~128.0 - 136.0 | - | |
| ²⁹Si | Si | ~ -7.5 | - |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For compounds containing the TBDPS group, the IR spectrum will display characteristic absorption bands corresponding to the vibrations of its specific bonds. Key vibrational modes include Si-C, Si-phenyl, and C-H bonds of the alkyl and aryl moieties. nih.govnist.gov
Table 2: Characteristic IR Absorption Bands for tert-Butyl(diphenyl)silane Moieties
| Bond | Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretching | ~3070 |
| C-H (Aliphatic) | Stretching | ~2850 - 2960 |
| C=C (Aromatic) | Ring Stretching | ~1430 |
| Si-Phenyl | Stretching | ~1110 |
| Si-C (Alkyl) | Stretching | ~820 |
Chromatographic Methods for Separation, Purification, and Monitoring
Chromatographic techniques are essential for separating TBDPS-derivatized compounds from reaction mixtures, purifying them to a high degree, and monitoring the progress of reactions in real-time.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purification of complex mixtures. The TBDPS group is often intentionally introduced into polar molecules, such as fatty acids or bile acids, to improve their chromatographic behavior in reversed-phase HPLC. researchgate.nettandfonline.com This derivatization increases the hydrophobicity of the analyte, leading to better retention and separation on nonpolar stationary phases like octylsilyl (RP-8) columns. researchgate.nettandfonline.com
Acetonitrile is a common mobile phase for these separations. researchgate.nettandfonline.com The phenyl groups in the TBDPS moiety act as a chromophore, allowing for sensitive detection using a UV detector, typically at wavelengths of 220 nm or 254 nm. tandfonline.com
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. The introduction of a TBDPS group onto a polar molecule increases its volatility and thermal stability, making it amenable to GC analysis. mdpi.com TBDPS derivatives are sufficiently volatile to be analyzed by GC and GC-Mass Spectrometry (GC-MS). nih.govresearchgate.net This method is frequently used for the analysis of compounds with functional groups like hydroxyls or thiols after they have been converted to their corresponding TBDPS ethers or thioethers. rsc.org
Thin Layer Chromatography (TLC) is a simple, rapid, and indispensable tool for monitoring the progress of chemical reactions. libretexts.org In syntheses involving the introduction of a TBDPS protecting group, TLC is used to track the consumption of the starting material (e.g., an alcohol) and the formation of the silylated product. nih.govreddit.com
A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material and a "co-spot" containing both. libretexts.orgrochester.edu Because the TBDPS ether is significantly less polar than the corresponding alcohol, it will travel further up the plate, resulting in a higher Retention Factor (Rf) value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. libretexts.org
Gel Permeation Chromatography (GPC) for Polymeric Systems
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymers. hpst.czslideshare.net This method is particularly relevant for analyzing polymeric systems that incorporate the this compound group, such as modified polysiloxanes or other polymers where the TBDPS group is used as a bulky side group or a protecting group during polymerization.
GPC separates molecules based on their hydrodynamic volume in solution. aimplas.net The analysis provides critical data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn), which collectively influence the polymer's mechanical and physical properties. hpst.czshimadzu.com For polymers containing the TBDPS moiety, GPC is used to monitor polymerization progress, assess the final product's molecular weight distribution, and detect any degradation or side reactions.
The choice of solvent (mobile phase) is critical for the GPC analysis of silicon-containing polymers. For instance, in the analysis of polydimethylsiloxane (B3030410) (PDMS), toluene (B28343) is often preferred over tetrahydrofuran (B95107) (THF) because the refractive index increment (dn/dc) of the polymer is significantly higher in toluene, leading to better sensitivity with a refractive index (RI) detector. hpst.cz Advanced GPC systems may employ multiple detectors, such as light scattering (LS) and viscometers, in addition to the standard RI detector. jordilabs.com This multi-detector approach allows for the determination of absolute molecular weight without reliance on polymer standards of a similar structure, and it can provide valuable information on polymer branching and conformation in solution. aimplas.netjordilabs.com
| Parameter | Typical Condition/Value | Significance in Analysis |
|---|---|---|
| Columns | Polystyrene-divinylbenzene (PS-DVB) gel columns (e.g., Agilent PLgel) | Stationary phase that separates polymer chains based on size. hpst.cz |
| Mobile Phase | Tetrahydrofuran (THF), Toluene, Chloroform | Dissolves the polymer and carries it through the columns. Choice affects detector response. hpst.cz |
| Flow Rate | 1.0 mL/min | Controls the retention time and resolution of the separation. hpst.cz |
| Detectors | Refractive Index (RI), Light Scattering (LS), Viscometer | RI measures concentration. LS and Viscometer provide data for absolute molecular weight and structural information. jordilabs.com |
| Calibration | Polystyrene standards (for relative MW) or multi-detector setup (for absolute MW) | Relates elution time to molecular weight. shimadzu.com |
Mass Spectrometry Techniques for Molecular and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and structure of this compound compounds. Various ionization and analysis techniques are employed to gain comprehensive molecular and fragmentation information.
Electron-Impact Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. Derivatives containing the tert-butyldiphenylsilyl group are sufficiently volatile for analysis by EI-MS, often coupled with Gas Chromatography (GC-MS). researchgate.netresearchgate.net
A hallmark of the EI-MS spectra of TBDPS-containing compounds is the prominent cleavage of the bond between the silicon atom and the tert-butyl group. This fragmentation results in the loss of a tert-butyl radical (mass of 57 Da), leading to a highly abundant [M-57]⁺ ion. researchgate.net This ion is often the base peak or one of the most intense signals in the spectrum, making it extremely useful for identifying the presence of the TBDPS group and inferring the molecular weight of the parent compound. researchgate.netresearchgate.net Another characteristic fragment ion is observed at m/z 199, corresponding to the [Ph₂SiOH]⁺ species. researchgate.net The fragmentation of other silyl (B83357) compounds, such as tert-butyldimethylsilyl (TBDMS) ethers, also shows a dominant [M-57]⁺ peak, highlighting this as a general fragmentation pathway for tert-butylsilyl groups. researchgate.netresearchgate.net
| Ion | m/z (Mass/Charge) | Origin | Significance |
|---|---|---|---|
| [M]⁺ | Molecular Weight | Molecular Ion | Confirms the molecular weight of the compound. May be weak or absent. |
| [M - C₄H₉]⁺ or [M-57]⁺ | MW - 57 | Loss of a tert-butyl radical | Highly characteristic and often abundant fragment, indicative of the TBDPS group. researchgate.net |
| [Ph₂SiOH]⁺ | 199 | Rearrangement and fragmentation | Commonly observed fragment in TBDPS derivatives. researchgate.net |
| [C₄H₉]⁺ | 57 | tert-butyl cation | Represents the cleaved tert-butyl group. |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. This technique is crucial for confirming the identity of newly synthesized this compound derivatives and distinguishing between compounds with the same nominal mass but different elemental formulas.
Techniques such as Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) or Time-of-Flight (TOF) mass spectrometry can achieve mass accuracies in the low parts-per-million (ppm) range. This precision allows for the unambiguous assignment of a molecular formula to the measured mass. For example, HRMS has been used to confirm the elemental composition of various functionalized tert-butyldiphenylsilanes, providing definitive evidence of their successful synthesis.
| Compound Name | Molecular Formula | Calculated m/z [M]⁺ | Observed m/z [M]⁺ | Reference |
|---|---|---|---|---|
| tert-Butyl(triphenyl)silane (B14359018) | C₂₂H₂₄Si | 316.16418 | 316.16488 | organic-chemistry.org |
| tert-Butyl(methoxy)diphenylsilane | C₁₇H₂₂OSi | 270.14344 | 270.14411 | organic-chemistry.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a vital tool for monitoring the progress of chemical reactions in real-time. The TBDPS group is frequently used as a protecting group in multi-step syntheses, and LC-MS allows chemists to track both the introduction (silylation) and removal (desilylation) of this group. wikipedia.orgchromforum.org
TBDPS ethers and esters exhibit good stability under typical reversed-phase HPLC conditions. researchgate.net By interfacing a liquid chromatograph with a mass spectrometer, reaction aliquots can be analyzed to monitor the consumption of starting materials and the formation of the desired product. This provides valuable kinetic information and helps in determining the optimal reaction time, preventing the formation of byproducts from over-reaction. While silyl compounds can sometimes present ionization challenges in common electrospray ionization (ESI) sources, method development can overcome these issues. researchgate.net The combination of chromatographic separation with mass-specific detection makes LC-MS a highly selective and sensitive method for reaction monitoring. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For compounds containing the this compound group, single-crystal X-ray diffraction analysis yields precise information on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry.
Furthermore, this technique reveals how these molecules pack in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces and hydrogen bonds. The steric bulk of the TBDPS group significantly influences the crystal packing. Structural data for several this compound derivatives have been reported, providing a foundational understanding of their solid-state conformations. This information is invaluable for structure-property relationship studies and for understanding the steric influence of the TBDPS group in chemical reactions.
| Compound | Molecular Formula | Crystal System | Space Group | Key Parameters |
|---|---|---|---|---|
| tert-Butylfluorodiphenylsilane | C₁₆H₁₉FSi | Monoclinic | P2₁/c | a=9.5029 Å, b=22.984 Å, c=7.2776 Å, β=112.226° researchgate.net |
| 3-(tert-butyldiphenylsilyl)-1-(2,6-dichlorophenyl)-2,2-diphenylpropan-1-ol | C₃₇H₃₆Cl₂OSi | Monoclinic | P2₁/n | a=10.4363 Å, b=17.128 Å, c=17.875 Å, β=90.934° |
| tert-Butyl(amino)diphenylsilane | C₁₆H₂₁NSi | Triclinic | P-1 | Nitrogen atom is not involved in intermolecular interactions. organic-chemistry.org |
Theoretical and Computational Investigations of Tert Butyl Diphenyl Silane Systems
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the mechanisms of reactions involving tert-butyl(diphenyl)silane and related silyl (B83357) ethers. These computational methods allow for the detailed examination of reaction pathways, transition states, and the thermodynamic and kinetic parameters that govern chemical transformations. researchgate.net
For instance, in reactions such as the deprotection of silyl ethers, DFT calculations can map out the potential energy surface of the reaction. This helps in identifying the most plausible mechanism by comparing the activation energies of different proposed pathways. researchgate.net Theoretical studies on phenyl-substituted silane (B1218182) derivatives using the B3LYP/6-31G* level of theory have been successfully employed to calculate thermodynamic parameters like standard enthalpy and free energy of formation. researchgate.net These parameters are crucial for understanding the stability of reactants, intermediates, and products.
Furthermore, computational studies provide insights into the electronic structure of molecules and how it influences reactivity. For example, ab initio inquiries into silyl ethers have been used to understand the nature of silicon-oxygen interactions and their effect on the basicity of the ether oxygen. acs.org Such calculations can elucidate the role of stereoelectronic effects and hyperconjugation in determining the molecule's behavior in a reaction. acs.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are used to study the dynamic behavior of this compound systems, including their conformational flexibility and interactions with other molecules, such as solvents or reactants, over time.
MD simulations model the movement of atoms in a system by solving Newton's equations of motion. A force field, such as the Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies (COMPASS) or Chemistry at HARvard Macromolecular Mechanics (CHARMM), is used to define the potential energy of the system. These simulations can be run under various ensembles (e.g., NVT, where the number of particles, volume, and temperature are constant) to mimic experimental conditions. mdpi.com
These simulations can reveal:
Conformational Preferences: How the tert-butyl and phenyl groups orient themselves in different environments.
Solvent Effects: The organization of solvent molecules around the silane and its impact on reactivity.
Interaction Stability: The stability of complexes formed between the silane and other molecules, which can be assessed by analyzing parameters like the root-mean-square fluctuation (RMSF) of atomic positions. ekb.eg
For example, MD simulations can be used to investigate the stability of protein-ligand complexes where a molecule containing a tert-butylphenyl group is involved, providing insights into binding affinities and structural stability. ekb.eg
Steric and Electronic Effects on Reactivity and Selectivity in Silylation Reactions
The tert-butyl(diphenyl)silyl (TBDPS) group is renowned in organic synthesis, and its utility is largely dictated by the interplay of steric and electronic effects.
Steric Effects: The most prominent feature of the TBDPS group is its significant steric bulk, primarily due to the tert-butyl substituent. acs.org This bulkiness is a critical factor in controlling the regioselectivity and stereoselectivity of silylation reactions. For example, in the C-H silylation of substituted arenes, the steric hindrance from the tert-butyl group can direct the silylation to less hindered positions. nih.gov In reactions with sterically hindered substrates like t-butylbenzene, meta-silylation may be favored over ortho-silylation to minimize steric clash. nih.gov This steric hindrance also contributes to the stability of the TBDPS ether linkage, making it a robust protecting group that is resistant to a wide range of reaction conditions.
Electronic Effects: The two phenyl groups attached to the silicon atom exert significant electronic influence. The silicon atom in silanes is less electronegative than carbon, and the phenyl groups can engage in pπ-dπ bonding with the silicon's d-orbitals. These electronic factors can influence the Lewis acidity of the silicon center and the stability of reaction intermediates. nih.gov The combination of bulky alkyl groups and electronically-active aryl groups allows for fine-tuning of the reactivity of the Si-H or Si-Cl bond in silylation reagents.
Computational Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, 2D Fingerprint Plots)
The analysis of crystal structures provides invaluable information on the non-covalent interactions that govern the solid-state assembly of molecules. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice. d-nb.infomdpi.com
A Hirshfeld surface is generated for a molecule by partitioning the crystal space, defining the region where the electron density of the molecule is greater than that of all its neighbors. mdpi.com By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify specific intermolecular contacts. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer-range interactions. nih.gov
For derivatives of tert-butyldiphenylsilane, Hirshfeld analysis has revealed the importance of various weak interactions in determining the crystal packing. d-nb.info
C-H···π Interactions: These are often significant, where a C-H bond from a tert-butyl or phenyl group interacts with the π-system of an adjacent phenyl ring. d-nb.info
H···H Contacts: Due to the abundance of hydrogen atoms, these dispersive interactions typically account for a large percentage of the surface contacts. d-nb.info
Heteroatom Contacts: When functional groups are present (e.g., methoxy (B1213986) or amino), interactions involving oxygen or nitrogen (like C-H···O or C-H···N) can also play a key role. d-nb.info
| Interaction Type | Typical Contribution (%) | Description |
|---|---|---|
| H···H | ~50-70% | Dominant van der Waals and dispersive forces between hydrogen atoms on tert-butyl and phenyl groups. |
| C···H / H···C | ~15-25% | Represents C-H···π interactions, crucial for the packing of aromatic systems. |
| O···H / H···O | Variable (~10-20%) | Present in functionalized derivatives (e.g., methoxy), indicating weak C-H···O hydrogen bonds. |
Force Field Studies of Conformation and Strain
Force field methods, also known as molecular mechanics, are computational techniques used to predict the geometry and relative energies of different conformations of a molecule. These methods are particularly useful for large molecules like this compound, where quantum mechanical calculations can be computationally expensive.
A force field is a set of parameters and potential energy functions that describe the energy of a molecule as a sum of contributions from bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). bath.ac.uk Common force fields include MM2, MM3, and MMFF94. bath.ac.uk
For this compound, a key area of investigation is the conformational arrangement of the bulky substituents around the central silicon atom and the associated steric strain. wikipedia.org The large size of the tert-butyl group forces the phenyl rings and the Si-C bonds into specific conformations to minimize van der Waals repulsion. wikipedia.orgumich.edu
Studies on analogous highly crowded molecules, such as tri-tert-butylsilane, provide insight into the structural consequences of this strain. Molecular mechanics calculations, in conjunction with experimental methods like gas-phase electron diffraction, can quantify these distortions. umich.edu Strain is relieved through several mechanisms:
Bond Angle Distortion: The C-Si-C bond angles may deviate from the ideal tetrahedral angle (109.5°) to accommodate the bulky groups. For instance, in tri-tert-butylsilane, the H-Si-C angle is compressed to around 105.3°. umich.edu
Bond Lengthening: The Si-C bonds may be slightly elongated to increase the distance between the bulky substituents.
Torsional Twisting: The tert-butyl and phenyl groups may twist away from their lowest-energy staggered or eclipsed conformations.
The table below compares experimental and calculated structural parameters for tri-tert-butylsilane, a close analog of this compound, illustrating the level of agreement that can be achieved and the structural distortions caused by steric strain. umich.edu
| Structural Parameter | Experimental Value (Electron Diffraction) | Calculated Value (Molecular Mechanics) |
|---|---|---|
| Si-C Bond Length (Å) | 1.934 | - |
| C-C Bond Length (Å) | 1.548 | - |
| ∠HSiC (°) | 105.3 | 103.5 |
| ∠SiCC (°) | 111.5 | - |
| tert-Butyl Tilt (°) | 2.7 | - |
These force field studies are crucial for understanding how steric strain influences the ground-state geometry of this compound, which in turn affects its reactivity and physical properties.
Future Research Directions and Emerging Trends in Tert Butyl Diphenyl Silane Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Methods
The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. rsc.org For tert-butyl(diphenyl)silane chemistry, this translates to the development of methods that minimize waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient processes.
Future research is focused on several key areas to enhance the sustainability of TBDPS applications:
Catalyst-Free Silylation: Traditional silylation methods often require catalysts and high temperatures. rsc.org A significant advancement is the development of uncatalyzed silylation of alcohols and phenols. For instance, the use of hexamethyldisilazane (B44280) (HMDS) in nitromethane (B149229) allows for the efficient silylation of a diverse range of substrates at room temperature without the need for a catalyst. rsc.orgrsc.org This approach is not only economically advantageous but also environmentally friendly due to the absence of metallic and catalyst-based waste streams. rsc.org
Biocatalytic Silylation: The use of enzymes as catalysts offers a highly sustainable alternative to conventional chemical methods. The enzyme Silicatein-α (Silα), derived from marine sponges, has shown promise in catalyzing the condensation of organosilanols with alcohols to form silyl (B83357) ethers, with water as the only byproduct. mdpi.commanchester.ac.uk This biocatalytic approach avoids the use of harsh reagents and energy-intensive conditions. mdpi.com Research in this area is exploring the substrate scope of Silα and employing directed evolution to develop more robust and selective biocatalysts for organosiloxane chemistry. mdpi.commanchester.ac.uk
Greener Solvents and Reagents: A move away from hazardous solvents and reagents is a cornerstone of green chemistry. Research is exploring the use of more benign solvents and silylating agents. For example, electrochemical methods are being investigated for the construction of Si-O bonds, which can reduce the reliance on traditional, often hazardous, reagents.
Atom-Efficient Reactions: The development of synthetic methods that maximize the incorporation of all atoms from the reactants into the final product is a key goal. Dehydrogenative coupling of alcohols and silanes, for instance, is an atom-efficient method for forming silyl ethers, with dihydrogen as the only byproduct. organic-chemistry.org
| Method | Key Features | Environmental Benefits | Representative Reagents/Catalysts |
|---|---|---|---|
| Catalyst-Free Silylation | Room temperature, no catalyst required. | Avoids catalyst-related waste, energy efficient. | Hexamethyldisilazane (HMDS) in Nitromethane |
| Biocatalytic Silylation | Enzyme-catalyzed, mild conditions. | Renewable catalyst, generates water as the only byproduct. | Silicatein-α (Silα) |
| Dehydrogenative Coupling | High atom economy. | Minimizes waste, with H₂ as the only byproduct. | Tris(pentafluorophenyl)borane |
Exploration of Novel Reactivity and Unconventional Transformations
Beyond its traditional role as a protecting group, the TBDPS moiety can participate in and influence a variety of chemical transformations. Future research aims to uncover and harness this latent reactivity for novel synthetic applications.
Silyl Group Migrations: The migration of silyl groups, such as the TBDPS group, is a known phenomenon that can be exploited in synthesis. These migrations can be triggered by various conditions and can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. Understanding the factors that control these migrations will enable their application in complex molecule synthesis.
Photocatalytic and Radical Reactions: The intersection of photoredox catalysis and radical chemistry with organosilicon compounds is a rapidly emerging area. Visible-light-mediated reactions offer a green and efficient way to generate reactive intermediates. For instance, the oxidation of tert-butyldiphenylsilane can be achieved using visible light and an organoboron catalyst to produce tert-butyldiphenylsilanol. Furthermore, the generation of peroxyl radicals in the presence of TiO₂ under visible light has been demonstrated, opening up possibilities for novel C-H functionalization reactions in the presence of silyl ethers. mdpi.com
Unconventional Bond Activations: The steric and electronic properties of the TBDPS group can influence the reactivity of adjacent functional groups, leading to unconventional bond activations. Research in this area may uncover new catalytic cycles and synthetic strategies that leverage the unique properties of the TBDPS group.
Design of Next-Generation tert-Butyldiphenylsilyl-Based Reagents and Catalysts
The development of new reagents and catalysts that incorporate the TBDPS group is a promising avenue for expanding its utility in organic synthesis. The bulky and electronically distinct nature of the TBDPS group can be harnessed to create highly selective and reactive chemical tools.
Chiral TBDPS-Based Reagents: The synthesis of chiral reagents incorporating the TBDPS moiety could enable new asymmetric transformations. The steric bulk of the TBDPS group can be used to create a well-defined chiral environment, leading to high levels of stereocontrol in reactions such as aldol (B89426) additions, reductions, and cycloadditions.
TBDPS-Containing Lewis Acids and Organocatalysts: Triarylsilanols, including tert-butyldiphenylsilanol, have been identified as effective silicon-centered molecular catalysts for reactions such as the direct amidation of carboxylic acids. The Lewis acidity of the silicon center plays a crucial role in these catalytic cycles. Future research will focus on tuning the electronic and steric properties of these silanols to enhance their catalytic activity and expand their substrate scope. Furthermore, the development of sterically hindered and electron-deficient pyrimidinium salts as π-Lewis acids for organocatalytic silyl protection of carbohydrates represents a novel approach. researchgate.net
TBDPS-Functionalized Materials: The immobilization of TBDPS-based catalysts on solid supports is a key strategy for developing recyclable and reusable catalytic systems. This approach aligns with the principles of green chemistry by simplifying product purification and reducing catalyst waste.
| Reagent/Catalyst Type | Potential Application | Design Principle |
|---|---|---|
| Chiral TBDPS Reagents | Asymmetric synthesis | Steric control of stereochemistry |
| TBDPS-based Lewis Acids | Catalysis of various organic transformations | Tuning of Lewis acidity at the silicon center |
| TBDPS-functionalized Organocatalysts | Metal-free catalysis | Creation of unique steric and electronic environments |
Integration into Automated Synthesis and Flow Chemistry Platforms
The increasing demand for the rapid synthesis and screening of compound libraries has driven the development of automated synthesis and flow chemistry platforms. The TBDPS group is well-suited for integration into these technologies due to its robust nature and well-defined reactivity.
A notable example is the development of an automated platform for the synthesis of heparan sulfate (B86663) (HS) oligosaccharide libraries. researchgate.net In this system, the TBDPS group is used as a protecting group for a universal building block. researchgate.net The automated platform enables the rapid and efficient synthesis of a comprehensive library of 64 HS tetrasaccharides, each with a unique sulfation pattern, in under 57 hours. researchgate.net This high-throughput approach allows for the systematic investigation of the structure-activity relationships of these complex biomolecules. researchgate.net
Future research in this area will focus on:
Optimizing reaction conditions for TBDPS protection and deprotection in continuous flow reactors.
Developing new TBDPS-based reagents that are compatible with automated platforms.
Integrating online monitoring and real-time optimization algorithms to further enhance the efficiency of automated synthesis.
Computational Chemistry-Driven Rational Design for Enhanced Performance
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. These approaches can provide valuable insights into reaction mechanisms, predict the properties of new molecules, and guide the rational design of improved reagents and catalysts.
In the context of this compound chemistry, computational methods can be applied to:
Predict Reactivity and Selectivity: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the transition states of reactions involving TBDPS-protected substrates, providing insights into the factors that control reactivity and selectivity.
Rational Design of Catalysts: Computational screening can be used to identify promising candidates for new TBDPS-based catalysts with enhanced activity and selectivity. By modeling the interaction between the catalyst and the substrate, researchers can optimize the catalyst structure for a specific transformation.
Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the optimal conditions for a given transformation. beilstein-journals.orgduke.eduresearchgate.netnih.gov This data-driven approach can significantly accelerate the optimization of synthetic routes involving TBDPS, saving time and resources. beilstein-journals.orgduke.eduresearchgate.netnih.gov Active machine learning, where the algorithm interactively suggests new experiments to perform, has been shown to be a particularly powerful strategy for reaction optimization. duke.edu
The integration of computational chemistry and machine learning with experimental work will be crucial for the future development of this compound chemistry, enabling the design of more efficient, selective, and sustainable synthetic methods.
Q & A
Basic Research Questions
Q. How is tert-Butyl(diphenyl)silyl (TBDPS) ether introduced to protect hydroxyl groups in organic synthesis?
- Methodology : The TBDPS group is typically introduced using tert-Butyldiphenylchlorosilane (TBDPSCl) under anhydrous conditions. A common protocol involves reacting the hydroxyl-containing substrate with TBDPSCl (1.2–1.5 equiv) in the presence of a base such as imidazole (2.0 equiv) in dichloromethane or DMF at room temperature. The reaction progress is monitored via TLC or NMR. After completion, the product is isolated via aqueous workup and chromatography .
Q. What are the advantages of TBDPS as a protecting group compared to tert-Butyldimethylsilyl (TBDMS)?
- Stability : TBDPS ethers exhibit superior stability under acidic, basic, and oxidative conditions compared to TBDMS. This makes them preferable in multi-step syntheses requiring prolonged exposure to harsh reagents. For example, TBDPS groups resist cleavage by mild acids (e.g., acetic acid) and bases (e.g., K₂CO₃ in MeOH), whereas TBDMS ethers are more labile .
Q. What solvents and bases are optimal for TBDPS protection reactions?
- Conditions : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for sterically hindered alcohols. Imidazole or DMAP are preferred bases due to their nucleophilicity and compatibility with silylation. For sensitive substrates, milder bases like pyridine may reduce side reactions .
Advanced Research Questions
Q. How can TBDPS ether formation be optimized for sterically hindered or electron-deficient alcohols?
- Optimization Strategies :
- Temperature : Elevated temperatures (40–60°C) accelerate silylation.
- Catalysis : Use catalytic amounts of AgNO₃ or TBAI to activate TBDPSCl.
- Solvent : DMF improves solubility of bulky substrates.
- Monitoring : Employ ²⁹Si NMR to track silylation efficiency .
Q. What analytical techniques confirm the integrity of TBDPS-protected intermediates?
- Characterization :
- ¹H/¹³C NMR : Look for characteristic upfield shifts of Si-bound carbons (δ 18–25 ppm in ¹³C) and aryl protons (δ 7.3–7.7 ppm).
- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks with expected isotopic patterns for silicon.
- IR Spectroscopy : Absence of O-H stretches (~3200–3600 cm⁻¹) confirms protection .
Q. How to address incomplete cleavage of TBDPS ethers using tetrabutylammonium fluoride (TBAF)?
- Troubleshooting :
- Stoichiometry : Ensure excess TBAF (2–3 equiv) in THF.
- Reaction Time : Prolonged stirring (12–24 h) may be required for sterically hindered ethers.
- Alternative Cleavage Agents : HF-pyridine or HF-triethylamine in CH₃CN for recalcitrant cases .
Q. What side reactions occur during TBDPS protection, and how are they mitigated?
- Common Issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
